2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
Description
This compound features a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-fluorophenyl group and at the 3-position with an acetic acid moiety. The 1,3,4-oxadiazole core is a five-membered heterocycle with two nitrogen and one oxygen atom, contributing to its aromaticity and metabolic stability. This structural profile suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4/c11-7-3-1-6(2-4-7)9-12-13(5-8(14)15)10(16)17-9/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVSPYYEJYTGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)O2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with ethyl chloroacetate in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including the compound . Research indicates that certain oxadiazole derivatives can selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. For example, specific compounds demonstrated nanomolar to picomolar inhibitory concentrations against hCA IX and II .
In vitro evaluations revealed that some derivatives exhibited significant cytotoxicity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2). The most promising compounds induced apoptosis in cancer cells at low concentrations .
Antimicrobial Activities
The antimicrobial properties of oxadiazole compounds have also been explored. Some derivatives have shown moderate to good activity against a range of microorganisms. For instance, compounds possessing hydrazide functions demonstrated effectiveness against pathogens like Staphylococcus aureus and Enterobacter aerogenes .
Therapeutic Applications
The potential therapeutic applications of 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid span several areas:
- Cancer Treatment : Due to its ability to inhibit key enzymes involved in cancer progression, this compound may serve as a lead in developing new anticancer agents.
- Antimicrobial Agents : The compound's efficacy against various bacteria positions it as a candidate for developing new antibiotics.
- Biochemical Research : Its structural features make it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and interactions.
Case Study 1: Anticancer Screening
A study focused on synthesizing a series of oxadiazole derivatives found that one particular derivative exhibited an IC50 value of 8.2 nM against HDAC-1, indicating potent inhibitory activity. This suggests that modifications to the oxadiazole structure can enhance anticancer properties significantly .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of various oxadiazole derivatives against clinical strains of bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains, underscoring the importance of structural diversity in drug design .
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Core Heterocycles
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Core Heterocycle: The 1,3,4-oxadiazole in the target compound offers rigidity and metabolic resistance, whereas thiazole () or thienopyrimidine () cores alter electronic properties and binding interactions.
- Substituents: Ethyl esters () enhance lipophilicity but may act as prodrugs, while thioethers () introduce sulfur-mediated interactions. Difluoro substitution () increases steric bulk and electronic effects compared to mono-fluoro.
Discussion :
- Thiazole derivatives () are known for diverse bioactivities, including anti-inflammatory and antiviral effects, though specific data for this analog is unavailable.
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial and cytotoxic effects, and discusses the implications of these activities in therapeutic contexts.
- IUPAC Name : 2-[5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
- Molecular Formula : C10H7FN2O4
- Molecular Weight : 238.17 g/mol
- PubChem CID : 2560682
Biological Activity Overview
Recent studies have highlighted the biological activity of oxadiazole derivatives, including this compound. The following sections detail specific biological activities observed in various studies.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:
- A study demonstrated that compounds with similar structures showed strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. .
- The presence of the oxadiazole ring is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines:
- In vitro studies revealed that this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. Specifically, it demonstrated a dose-dependent increase in cell viability in some non-cancerous cell lines while significantly reducing viability in cancerous lines like MCF-7 and A549 cells .
Case Studies
- Study on Anticancer Activity :
- Comparative Analysis :
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Gene Expression Modulation : The oxadiazole moiety may influence gene expression related to apoptosis and cell cycle regulation.
- Membrane Interaction : The lipophilic nature of the fluorophenyl group enhances membrane permeability and interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
